molecular formula C20H14F3N3O B11617942 5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11617942
M. Wt: 369.3 g/mol
InChI Key: UDXHEBFBXDXBFR-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group and the methoxyphenyl moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multistep process:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 4-methoxybenzaldehyde, phenylhydrazine, and trifluoromethyl-substituted diketones.

    Cyclization Reaction: The key step involves the cyclization of these intermediates. For instance, 4-methoxybenzaldehyde reacts with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with a trifluoromethyl-substituted diketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays. It has been studied for its potential neuroprotective and anti-inflammatory properties . The presence of the trifluoromethyl group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery.

Medicine

In medicine, derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their anticancer, antiviral, and antimicrobial activities . The compound’s ability to modulate specific biological pathways makes it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for large-scale production and application in various industrial processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • 5-(4-Chlorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

Compared to its analogs, 5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibits unique properties due to the presence of the methoxy group. This group enhances its solubility and ability to form hydrogen bonds, which can improve its interaction with biological targets and increase its efficacy in various applications.

Properties

Molecular Formula

C20H14F3N3O

Molecular Weight

369.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H14F3N3O/c1-27-15-9-7-14(8-10-15)17-11-18(20(21,22)23)26-19(25-17)16(12-24-26)13-5-3-2-4-6-13/h2-12H,1H3

InChI Key

UDXHEBFBXDXBFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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